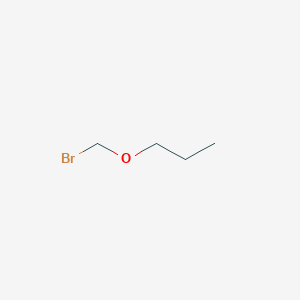

1-(Bromomethoxy)propane

Description

Contextualization as an Alkoxymethyl Halide: A Class of Reactive Organic Intermediates

1-(Bromomethoxy)propane is classified as an alkoxymethyl halide, a subset of the broader category of α-haloethers. This class of compounds is characterized by a halogen atom and an alkoxy group attached to the same carbon atom. The functional group of alkyl halides is a carbon-halogen bond. msu.edu Due to the significant electronegativity difference between the carbon and halogen atoms (with the exception of iodine), this bond is polarized, rendering the carbon atom electrophilic and the halogen nucleophilic. msu.edu

Alkoxymethyl halides, such as this compound, are versatile reagents in organic synthesis, primarily utilized as alkoxymethylating agents. They are valued for their ability to introduce a protected hydroxymethyl group or to act as a precursor for various functional group transformations. The reactivity of these compounds makes them valuable intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai The presence of both the bromine atom and the propoxy group on the same methylene (B1212753) carbon gives this compound its characteristic reactivity, making it an important tool for synthetic chemists.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| This compound | C4H9BrO | 153.02 | Propoxy group |

| Chloromethyl methyl ether | C2H5ClO | 80.51 | Methoxy (B1213986) group |

| Benzyloxymethyl chloride | C8H9ClO | 156.61 | Benzyloxy group |

Historical Trajectories and Evolution of α-Haloether Chemistry in Academic Research

The study of α-haloethers dates back to the 19th century, with initial investigations focusing on their synthesis and basic reactivity. These compounds quickly gained recognition for their high reactivity, which set them apart from other halogenated hydrocarbons. Historically, the synthesis of α-haloethers involved the direct halogenation of ethers or the reaction of aldehydes with hydrogen halides and alcohols.

A significant milestone in the evolution of α-haloether chemistry was the recognition of their utility in synthetic organic chemistry, particularly as protecting groups for alcohols. The methoxymethyl (MOM) and other alkoxymethyl groups became standard protecting groups due to their ease of introduction and selective removal under specific conditions. tcichemicals.com Over the decades, research has expanded to include a wide array of α-haloethers with different steric and electronic properties, allowing for fine-tuning of their reactivity and selectivity. More recent advancements have focused on developing milder and more efficient methods for their synthesis and application, including the use of Lewis acid catalysis. researchgate.net The historical development of α-haloether chemistry reflects the broader trends in organic synthesis, moving towards greater efficiency, selectivity, and the construction of increasingly complex molecules.

Identification of Key Research Gaps and Motivations for Advanced Study of this compound

Despite the long history of α-haloether chemistry, several research gaps and motivations for the advanced study of specific compounds like this compound remain. A primary area of ongoing research is the development of more sustainable and atom-economical synthetic methods for the preparation of alkoxymethyl halides. ijrpr.com Traditional methods often involve harsh reagents and produce significant waste, driving the search for greener alternatives.

Furthermore, a detailed understanding of the reactivity of specific alkoxymethyl halides, such as this compound, with a wide range of nucleophiles is still an area of active investigation. While the general reactivity patterns are known, subtle differences in substrate and reagent structure can lead to unexpected outcomes. There is a need for more comprehensive kinetic and mechanistic studies to build predictive models for these reactions. The exploration of novel applications for this compound and related compounds in areas such as materials science and medicinal chemistry also presents a significant research opportunity. ijrpr.com For instance, their role as building blocks for functional polymers or as key intermediates in the synthesis of biologically active molecules warrants further investigation. ontosight.ai

Fundamental Principles Governing Reactivity of Related Alkoxymethyl Halides

The reactivity of alkoxymethyl halides like this compound is governed by several fundamental principles of organic chemistry. The key to their reactivity lies in the nature of the carbon-bromine bond, which is polarized and relatively weak, making the bromine atom a good leaving group. This facilitates nucleophilic substitution reactions, which are the most common transformations for this class of compounds.

These reactions typically proceed through an SN2 mechanism, where the nucleophile attacks the electrophilic carbon from the side opposite the leaving group. msu.edu This backside attack results in an inversion of configuration at the carbon center. msu.edu The rate of the SN2 reaction is influenced by the steric hindrance around the reaction center and the strength of the nucleophile. In some cases, particularly with hindered substrates or under conditions that favor ionization, an SN1 mechanism may compete. This would involve the formation of a resonance-stabilized oxocarbenium ion intermediate.

The nature of the alkoxy group also plays a role in modulating the reactivity of the α-haloether. The propoxy group in this compound, for example, can influence the solubility and steric environment of the molecule. The general reactivity trend for alkyl halides follows the strength of the carbon-halogen bond, with iodides being the most reactive and fluorides the least. msu.edu Consequently, this compound is expected to be a moderately reactive alkoxymethylating agent, suitable for a variety of synthetic applications.

| Nucleophile | Product Type | General Reaction |

|---|---|---|

| Alcohol (R'-OH) | Acetal (B89532) | R'-O-CH2-O-Propyl |

| Thiol (R'-SH) | Thioacetal | R'-S-CH2-O-Propyl |

| Amine (R'2NH) | N,O-Acetal | R'2N-CH2-O-Propyl |

| Carboxylate (R'-COO-) | Alkoxymethyl ester | R'-COO-CH2-O-Propyl |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethoxy)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-2-3-6-4-5/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMGUCDUYZRWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Bromomethoxy Propane and Its Homologs

Direct Halogenation Protocols for Ether Linkages

The direct conversion of an ether to an α-bromoether is a conceptually straightforward approach, but it is often complicated by issues of selectivity and the relative inertness of the C-H bonds adjacent to the ether oxygen.

Utilizing Brominating Reagents and Optimized Reaction Conditions

The direct α-bromination of aliphatic ethers can be achieved through free-radical halogenation. This method typically involves the use of a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), and an initiator, which can be UV light (photobromination) or a chemical radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps.

The initiation step involves the homolytic cleavage of the brominating agent to generate bromine radicals. In the propagation steps, a bromine radical abstracts a hydrogen atom from the carbon adjacent to the ether oxygen, forming an α-alkoxyalkyl radical. This radical then reacts with another molecule of the brominating agent to yield the α-bromoether and a new bromine radical, which continues the chain.

For the synthesis of 1-(bromomethoxy)propane from methyl propyl ether, the reaction would proceed as follows:

Initiation: Br₂ + hν → 2 Br•

Propagation: CH₃-O-CH₂-CH₂-CH₃ + Br• → •CH₂-O-CH₂-CH₂-CH₃ + HBr •CH₂-O-CH₂-CH₂-CH₃ + Br₂ → Br-CH₂-O-CH₂-CH₂-CH₃ + Br•

Optimized reaction conditions are crucial for maximizing the yield of the desired product while minimizing side reactions, such as polybromination or cleavage of the ether linkage. The choice of solvent is also important, with non-polar solvents like carbon tetrachloride often being used to facilitate the radical reaction.

Table 1: Comparison of Brominating Reagents for Direct Halogenation

| Reagent | Typical Conditions | Advantages | Disadvantages |

| **Bromine (Br₂) ** | UV irradiation, non-polar solvent | Readily available | Low selectivity, corrosive, generates HBr |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN), reflux | Easier to handle than Br₂, minimizes HBr concentration | Can lead to side reactions if not used carefully |

Chemo- and Regioselective Control in Bromination Reactions

A significant challenge in the direct bromination of unsymmetrical ethers like methyl propyl ether is achieving regioselectivity. The stability of the intermediate radical plays a key role in determining the major product. In the case of methyl propyl ether, there are three possible positions for hydrogen abstraction: the methyl group, the α-methylene group of the propyl chain, and the β-methylene group of the propyl chain.

The order of radical stability is tertiary > secondary > primary. Therefore, hydrogen abstraction is most likely to occur at the α-methylene (a secondary carbon) of the propyl group, leading to the formation of 1-bromo-1-methoxypropane as the major product, rather than the desired this compound.

To achieve the desired regioselectivity, more advanced methods are required. One promising approach is the use of N-bromoamides under visible light photocatalysis. semanticscholar.orgnih.gov This method has been shown to exhibit high site selectivity in the bromination of unactivated aliphatic C-H bonds. By carefully selecting the N-bromoamide and the photocatalyst, it may be possible to direct the bromination to the methyl group of methyl propyl ether.

Synthesis through Alkoxymethylation Strategies

Alkoxymethylation strategies offer an alternative and often more controlled route to α-bromoethers, avoiding the regioselectivity issues associated with direct halogenation.

Reaction of Alcohols with Bromine-Containing Formals or Equivalents

This method involves the reaction of an alcohol, in this case, propanol (B110389), with a reagent that can introduce a bromomethyl group. A common approach is a variation of the Williamson ether synthesis, where a sodium alkoxide (sodium propoxide) is reacted with a dihalomethane, such as bromochloromethane (B122714) or dibromomethane. libretexts.org

CH₃CH₂CH₂-ONa + Br-CH₂-Cl → CH₃CH₂CH₂-O-CH₂-Br + NaCl

The use of bromochloromethane is advantageous as the chlorine atom is less reactive than the bromine atom, allowing for selective displacement of the bromide.

Another approach involves the reaction of the alcohol with a pre-formed brominated formal, such as bis(bromomethyl) ether. However, this reagent is highly carcinogenic and its use is strictly regulated. A safer alternative is the in-situ generation of the bromomethylating agent.

Transhalogenation Approaches

Transhalogenation, particularly the Finkelstein reaction, is a powerful method for converting one haloalkane into another. wikipedia.org This reaction is an equilibrium process that can be driven to completion by using a salt of the desired halide that is soluble in the reaction solvent, while the salt of the leaving halide is insoluble and precipitates out of solution.

For the synthesis of this compound, this would involve a two-step process. First, the corresponding α-chloroether, 1-(chloromethoxy)propane (B1366746), is synthesized. This can be achieved by reacting propanol with formaldehyde (B43269) and hydrogen chloride. The resulting 1-(chloromethoxy)propane can then be converted to this compound by treatment with a bromide salt, such as sodium bromide or lithium bromide, in a suitable solvent like acetone (B3395972). nih.gov

CH₃CH₂CH₂-O-CH₂-Cl + NaBr --(Acetone)--> CH₃CH₂CH₂-O-CH₂-Br + NaCl(s)

The precipitation of sodium chloride in acetone drives the reaction to completion, providing a high yield of the desired α-bromoether.

Table 2: Comparison of Alkoxymethylation Strategies

| Method | Starting Materials | Key Features |

| Williamson-type Synthesis | Propanol, Dibromomethane/Bromochloromethane | Good for primary alcohols, potential for side reactions |

| Transhalogenation (Finkelstein) | 1-(Chloromethoxy)propane, Sodium Bromide | High yielding, driven by precipitation of NaCl |

Multi-Component Reactions for the Generation of α-Bromoethers

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product in a single step. organic-chemistry.org While MCRs are known for their ability to rapidly generate molecular diversity, their application to the direct synthesis of α-bromoethers is not well-established.

The most well-known isocyanide-based MCRs, the Passerini and Ugi reactions, typically yield α-acyloxy amides and bis-amides, respectively. wikipedia.orgwikipedia.org It is conceivable that a modified Passerini reaction using a bromine-containing carboxylic acid, such as bromoacetic acid, could introduce a bromine atom into the final product. researchgate.net However, the bromine would be part of an ester functionality rather than forming an α-bromoether.

The development of a novel MCR specifically designed for the synthesis of α-bromoethers would be a significant advancement in the field. Such a reaction would likely require the careful design of starting materials that could come together to form the C-O-C-Br linkage in a controlled manner. This remains an area for future research and innovation in synthetic methodology.

Considerations for Scale-Up and Process Chemistry of this compound Synthesis

The transition from laboratory-scale synthesis of this compound to industrial production necessitates a thorough evaluation of various process chemistry and engineering parameters to ensure safety, efficiency, and economic viability. The inherent reactivity of α-haloethers, such as this compound, presents unique challenges that must be addressed during scale-up.

A primary consideration in the large-scale synthesis of this compound and its homologs is the management of reaction thermodynamics. The formation of these compounds, often involving bromination, can be highly exothermic. google.com Effective heat management is crucial to prevent thermal runaways, which could lead to decomposition of the product and the formation of hazardous byproducts. google.com Industrial-scale reactors must be equipped with efficient cooling systems and temperature monitoring to maintain strict temperature control. google.com For instance, in the synthesis of related bromo-compounds, maintaining temperatures below 12°C during the addition of bromine has been reported to be critical. google.com

The choice of solvent is another critical factor in process chemistry. While laboratory syntheses may utilize a variety of solvents, industrial processes favor those that are low-cost, recyclable, and have a favorable safety profile. For the synthesis of related compounds, dichloromethane (B109758) has been used, but its use on a large scale is often scrutinized due to environmental and health concerns. google.com Alternative solvents that allow for easy product separation and purification are continuously being explored.

Furthermore, the purification of this compound on a large scale requires robust and efficient methods. Distillation is a common technique, but the thermal sensitivity of α-haloethers necessitates careful control of temperature and pressure to avoid degradation. The presence of impurities can also affect the stability of the final product, making their removal a critical step in ensuring product quality and safety.

From a process chemistry perspective, minimizing waste and maximizing atom economy are key objectives in industrial synthesis. This can be achieved through the optimization of reaction conditions to improve yield and selectivity, as well as the implementation of recycling streams for solvents and unreacted starting materials. For example, methods that avoid the use of costly and atom-inefficient reagents like N-bromosuccinimide are preferred for industrial applications. google.com

Safety is a paramount concern in the scale-up of any chemical process, and the synthesis of this compound is no exception. α-Haloethers are a class of compounds known for their potential carcinogenicity. acs.org Therefore, closed-system operations and appropriate personal protective equipment are mandatory to minimize worker exposure. A thorough hazard and operability (HAZOP) study should be conducted to identify potential risks and implement appropriate safety measures.

The table below summarizes key considerations for the scale-up of this compound synthesis:

| Parameter | Laboratory-Scale Consideration | Industrial-Scale Consideration |

| Reaction Scale | Millimole to mole scale | Kilogram to ton scale |

| Heat Management | Simple cooling baths | Jacketed reactors with advanced cooling systems, real-time temperature monitoring |

| Reagent Selection | High-purity, potentially expensive reagents | Cost-effective, readily available industrial-grade reagents |

| Solvent Choice | Wide range of solvents acceptable | Focus on low-cost, recyclable, and low-toxicity solvents |

| Purification | Chromatography, small-scale distillation | Fractional distillation under vacuum, crystallization |

| Safety | Fume hood, standard personal protective equipment | Closed systems, process automation, comprehensive risk assessment (HAZOP) |

| Waste Management | Disposal of small quantities of waste | Implementation of waste treatment and recycling programs |

Elucidation of Reaction Mechanisms and Pathways Involving 1 Bromomethoxy Propane

Nucleophilic Substitution Chemistry

Nucleophilic substitution is a cornerstone of the reactivity of 1-(bromomethoxy)propane. The reaction pathway, whether unimolecular (SN1) or bimolecular (SN2), is highly dependent on the reaction conditions and the nature of the nucleophile.

The SN1 mechanism involves a stepwise process where the rate-determining step is the unimolecular dissociation of the leaving group to form a carbocation intermediate. For this compound, this pathway is particularly significant due to the nature of the intermediate formed. The cleavage of the carbon-bromine bond results in the formation of a propoxymethyl cation.

This carbocation is not a simple primary carbocation. Instead, it is a resonance-stabilized oxocarbenium ion. The lone pair of electrons on the adjacent oxygen atom can be delocalized to share the positive charge, significantly stabilizing the intermediate. This resonance stabilization lowers the activation energy for the formation of the carbocation, making the SN1 pathway more accessible than for a typical primary alkyl halide.

The rate of an SN1 reaction is primarily dependent on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration. The reaction rate can be expressed as:

Rate = k[this compound]

The stability of the oxocarbenium ion is a key factor favoring the SN1 mechanism. This pathway is particularly favored in the presence of weak nucleophiles and polar protic solvents.

| Substrate | Relative Rate (k_rel) | Intermediate | Stabilization |

|---|---|---|---|

| 1-Bromobutane | 1 | Primary Carbocation | Inductive Effect |

| This compound | ~103 - 105 | Oxocarbenium Ion | Resonance |

Note: The data in the table above is illustrative, based on general principles of carbocation stability, and not from specific experimental measurements for this compound.

The SN2 mechanism is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This reaction exhibits second-order kinetics, with the rate dependent on the concentrations of both this compound and the nucleophile.

Rate = k[this compound][Nucleophile]

In the case of this compound, the carbon atom bonded to the bromine is a primary carbon. Typically, primary alkyl halides are excellent substrates for SN2 reactions due to minimal steric hindrance. The transition state of an SN2 reaction involving this compound would feature a trigonal bipyramidal geometry, with the incoming nucleophile and the departing bromide ion occupying apical positions.

Strong, anionic nucleophiles and polar aprotic solvents favor the SN2 pathway. The backside attack of the nucleophile leads to an inversion of stereochemistry at the reaction center, although for the achiral this compound, this is not observable in the product.

The choice between an SN1 and SN2 pathway for this compound is critically influenced by the solvent.

Polar Protic Solvents (e.g., water, ethanol, methanol) are capable of hydrogen bonding and have high dielectric constants. These solvents are effective at solvating both the departing bromide anion and the resulting oxocarbenium ion intermediate in an SN1 reaction. This solvation stabilizes the charged species and the transition state leading to them, thereby accelerating the rate of SN1 reactions.

Polar Aprotic Solvents (e.g., acetone (B3395972), DMSO, DMF) possess dipole moments but cannot act as hydrogen bond donors. These solvents are less effective at solvating anions (the nucleophile) than protic solvents. This leaves the nucleophile more "naked" and reactive, favoring the bimolecular SN2 mechanism.

The bromide ion is an excellent leaving group due to its large size, polarizability, and the stability of the bromide anion. The C-Br bond is weaker than a C-Cl bond, making bromide a better leaving group and facilitating both SN1 and SN2 reactions compared to its chlorinated analog.

| Nucleophile | Solvent | Predominant Mechanism |

|---|---|---|

| Weak (e.g., H₂O, ROH) | Polar Protic (e.g., Ethanol/Water) | SN1 |

| Strong (e.g., CN⁻, RS⁻) | Polar Aprotic (e.g., DMSO) | SN2 |

| Strong (e.g., RO⁻) | Polar Protic (e.g., ROH) | Competition between SN1/SN2 and E2 |

Electrophilic Reactivity and Lewis Acid Catalysis

The bromine atom in this compound can be activated by Lewis acids. A Lewis acid can coordinate to the bromine atom, making it a better leaving group and increasing the electrophilicity of the adjacent carbon atom. This catalysis facilitates nucleophilic substitution reactions, even with very weak nucleophiles.

For example, in the presence of a Lewis acid such as silver nitrate (B79036) (AgNO₃) or zinc chloride (ZnCl₂), the rate of solvolysis of this compound would be significantly enhanced. The Lewis acid assists in the cleavage of the C-Br bond, promoting the formation of the oxocarbenium ion, which is then trapped by the solvent or another nucleophile. This is particularly useful in the synthesis of acetals from alcohols.

Radical Reactions and Single Electron Transfer Processes

While ionic pathways are dominant, this compound can also participate in radical reactions under specific conditions, such as in the presence of radical initiators (e.g., AIBN) or upon photochemical activation. Homolytic cleavage of the C-Br bond would generate a propoxymethyl radical.

This radical could then participate in various radical chain reactions, such as addition to alkenes or hydrogen atom abstraction.

Single Electron Transfer (SET) processes are also a possibility, particularly with strong reducing agents or under photoredox catalysis conditions. An electron can be transferred to the σ* orbital of the C-Br bond, leading to its cleavage and the formation of a bromide anion and the propoxymethyl radical. These reactive intermediates can then undergo further transformations.

Elimination Reactions Leading to Olefinic Products

When this compound is treated with a strong, sterically hindered base, an elimination reaction can occur to produce an olefinic product. The most likely elimination pathway is an E2 (bimolecular elimination) reaction. In this concerted process, the base abstracts a proton from the carbon atom adjacent to the methoxy (B1213986) group (the β-carbon), while simultaneously the C-O bond cleaves, and the bromine atom departs.

However, for this compound, a standard β-elimination to form an alkene is not possible as there are no hydrogens on a carbon β to the bromine-bearing carbon. Instead, an elimination reaction involving the abstraction of a proton from the propyl group is conceivable, although less common for this class of compounds. A more plausible elimination pathway for α-haloethers, in general, involves the formation of a vinyl ether. For this compound, this would require abstraction of the proton from the methoxy-bearing carbon, which is not a standard E2 pathway. A more likely scenario for elimination would be if the substrate were, for example, 1-(1-bromoethoxy)propane, where a proton on the adjacent carbon of the ethyl group could be abstracted to form propyl vinyl ether.

In the case of this compound itself, elimination reactions are less favored compared to nucleophilic substitution due to the lack of easily accessible β-hydrogens for a typical E2 mechanism. Competition between substitution and elimination is a general feature of alkyl halide chemistry, and the outcome is influenced by the strength and steric bulk of the base, as well as the reaction temperature.

Rearrangement Reactions and their Mechanistic Peculiarities

While specific studies detailing the rearrangement reactions of this compound are not extensively documented in readily available literature, its potential for such transformations can be elucidated by examining the fundamental principles of carbocation chemistry and analogous reactions of similar α-bromoethers. Rearrangement reactions are a significant class of organic reactions where the carbon skeleton of a molecule is rearranged to form a structural isomer of the original molecule. wikipedia.org For a compound like this compound, these rearrangements would likely proceed through a carbocation intermediate.

The most probable pathway for the rearrangement of this compound would involve a Wagner-Meerwein rearrangement , which is a type of carbocation 1,2-rearrangement. In this reaction, a hydrogen atom, alkyl group, or aryl group migrates from one carbon atom to an adjacent carbon atom. wikipedia.orgmychemblog.com The driving force for this migration is the formation of a more stable carbocation.

The mechanism would likely be initiated by the departure of the bromide ion, facilitated by a Lewis acid or polar solvent, to form a primary carbocation. Although primary carbocations are generally unstable, the carbocation formed from this compound would be stabilized to some extent by the adjacent methoxy group through resonance.

Once the initial carbocation is formed, a 1,2-hydride shift could occur. In this step, a hydrogen atom from the adjacent carbon (C2) migrates with its pair of electrons to the positively charged carbon (C1). This would result in the formation of a more stable secondary carbocation. Subsequently, this rearranged carbocation could react with a nucleophile or undergo elimination to yield the final product.

An alternative, though less likely, rearrangement could involve a 1,2-methyl shift if the propyl chain were branched. However, in the case of the linear propyl group in this compound, only a hydride shift is possible for a simple 1,2-rearrangement.

It is also important to consider the possibility of neighboring group participation (NGP) by the methoxy group. The lone pair of electrons on the oxygen atom can attack the carbon atom bearing the bromine, displacing the bromide ion and forming a cyclic oxonium ion intermediate. dalalinstitute.com This anchimeric assistance can significantly increase the rate of reaction. vedantu.com While NGP is not a skeletal rearrangement in itself, the formation of this cyclic intermediate can influence the stereochemistry and regiochemistry of the subsequent nucleophilic attack.

To illustrate the outcomes of reactions involving carbocation rearrangements, the solvolysis of 2-bromo-3-methylbutane (B93499) serves as an instructive example. The reaction yields a mixture of products arising from both the initially formed secondary carbocation and the more stable tertiary carbocation formed after a 1,2-hydride shift. brainly.compearson.com

| Product | Carbocation Intermediate | Reaction Type | Approximate Yield (%) |

|---|---|---|---|

| 2-ethoxy-3-methylbutane | Secondary (unrearranged) | SN1 | Minor |

| 2-ethoxy-2-methylbutane | Tertiary (rearranged) | SN1 | Major |

| 3-methyl-1-butene | Secondary (unrearranged) | E1 | Minor |

| 2-methyl-2-butene | Tertiary (rearranged) | E1 | Major |

| 2-methyl-1-butene | Tertiary (rearranged) | E1 | Minor |

This data demonstrates that the major products are derived from the rearranged, more stable carbocation. A similar distribution of products would be anticipated in reactions of this compound that proceed via a carbocation mechanism, with the products of rearrangement likely predominating.

Strategic Applications of 1 Bromomethoxy Propane in Complex Organic Synthesis

Utility as an Alkoxymethyl Protecting Group for Hydroxyl Functionalities

The propoxymethyl (POM) ether, formed from 1-(bromomethoxy)propane, is a valuable protecting group for hydroxyl functionalities. It belongs to the class of acetal-type protecting groups, which are known for their stability under a wide range of non-acidic conditions. uwindsor.caorganic-chemistry.org This stability makes the POM group particularly useful in multi-step syntheses where other functional groups need to be manipulated using basic, nucleophilic, reductive, or oxidative reagents. uwindsor.ca

The installation and removal of the propoxymethyl protecting group are straightforward processes, adaptable to various substrate requirements.

Protection of Hydroxyl Groups: The protection of an alcohol is typically achieved by an SN2 reaction. The alcohol is first deprotonated with a non-nucleophilic base to form an alkoxide, which then displaces the bromide from this compound. A common choice for the base is N,N-diisopropylethylamine (DIPEA), which effectively scavenges the HBr generated during the reaction without competing as a nucleophile. wikipedia.org

General Protection Reaction

R-OH + BrCH2OPr + DIPEA → R-OCH2OPr + DIPEA·HBr

Deprotection of Propoxymethyl Ethers: The POM group is cleaved under acidic conditions, taking advantage of the lability of the acetal (B89532) functional group. uwindsor.ca A variety of Brønsted and Lewis acids can be employed, allowing chemists to tailor the deprotection conditions to the sensitivity of the substrate. Milder conditions can often be used, which enhances the functional group tolerance of this protecting group. wikipedia.orgresearchgate.net

The table below summarizes common conditions for the protection and deprotection of alcohols using this compound.

| Process | Reagents | Solvent | Typical Conditions |

| Protection | N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (B109758) (DCM) | Room Temperature |

| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) / H2O | 0 °C to Room Temperature |

| Deprotection | Magnesium Bromide (MgBr2) | Diethyl Ether | Room Temperature |

| Deprotection | Boron Trichloride (BCl3) | Dichloromethane (DCM) | -78 °C |

| Deprotection | CBr4 (catalytic) in Isopropanol | Isopropanol | Reflux |

This table presents a selection of common methodologies and is not exhaustive.

In the synthesis of complex molecules with multiple hydroxyl groups, an orthogonal protecting group strategy is essential. nih.gov This approach allows for the selective removal of one protecting group in the presence of others, enabling chemists to unmask specific hydroxyl groups for further reaction at different stages of the synthesis. nih.govuchicago.edu The propoxymethyl group is a valuable component of such strategies due to its unique stability profile.

The POM group is stable under conditions used to remove many other common protecting groups. For instance, it is resistant to the basic conditions required for the cleavage of ester groups (e.g., acetate, benzoate) and the fluoride-based reagents used to deprotect silyl (B83357) ethers (e.g., TBDMS, TIPS). uwindsor.calibretexts.org Furthermore, it is stable to the catalytic hydrogenation conditions often used to remove benzyl-type ethers. researchgate.net Conversely, the acidic conditions used to cleave POM ethers will generally leave silyl ethers, esters, and benzyl (B1604629) ethers intact, although strong acidic conditions can affect some silyl groups. uwindsor.ca

The following table illustrates the orthogonality of the Propoxymethyl (POM) group compared to other standard protecting groups.

| Protecting Group | Deprotection Condition | Effect on POM Group | Effect on Other Groups |

| Silyl Ether (e.g., TBDMS) | Tetrabutylammonium Fluoride (TBAF) | Stable | Cleaved |

| Ester (e.g., Acetate) | Sodium Methoxide (NaOMe) / Methanol | Stable | Cleaved |

| Benzyl Ether (Bn) | H2, Palladium on Carbon (Pd/C) | Stable | Cleaved |

| Propoxymethyl Ether (POM) | Trifluoroacetic Acid (TFA) / H2O | Cleaved | Benzyl and Ester groups are stable. Silyl groups may be cleaved under stronger acidic conditions. |

This table provides a generalized comparison; specific substrate and reaction conditions can influence outcomes.

Building Block in Carbon-Carbon Bond Formation

Beyond its role in protection, this compound is a reactive C1 building block capable of participating in various carbon-carbon bond-forming reactions. The electrophilic nature of the bromomethyl carbon allows it to react with a range of carbon nucleophiles.

While direct cross-coupling of α-bromo ethers can be challenging, this compound can be converted into a more reactive organometallic species for use in these reactions. For example, treatment with magnesium metal can generate the corresponding Grignard reagent, (propoxymethoxy)methylmagnesium bromide. This nucleophilic species can then be engaged in cross-coupling reactions with various electrophiles, such as alkyl halides or aryl halides, often catalyzed by transition metals like nickel or palladium. This strategy effectively allows for the introduction of a propoxymethyl group onto a different carbon framework.

A more direct application of this compound in C-C bond formation is its use as an electrophile in alkylation reactions. Strong carbon nucleophiles, such as carbanions generated from organolithium reagents or Grignard reagents, can readily displace the bromide to form a new carbon-carbon bond.

Similarly, softer nucleophiles like ketone and ester enolates can be alkylated with this compound. This reaction provides a direct route to α-propoxymethyl carbonyl compounds, which are versatile intermediates for further synthetic transformations. The reaction is typically carried out by first forming the enolate with a strong base, such as lithium diisopropylamide (LDA), followed by the addition of this compound.

The table below provides examples of alkylation reactions.

| Nucleophile | Base (if required) | Product Type |

| Phenylmagnesium Bromide | N/A | Benzyl Propoxymethyl Ether |

| Lithium Acetylide | N/A | Propargyl Propoxymethyl Ether |

| Cyclohexanone Enolate | Lithium Diisopropylamide (LDA) | 2-(Propoxymethyl)cyclohexanone |

| Diethyl Malonate Enolate | Sodium Ethoxide (NaOEt) | Diethyl (Propoxymethyl)malonate |

This compound can be employed in intramolecular alkylation reactions to construct cyclic systems. A substrate containing both a nucleophilic center (such as a carbanion or enolate) and a hydroxyl group can be strategically manipulated. First, the hydroxyl group is protected as a POM ether using this compound. In a subsequent step, a nucleophile is generated elsewhere in the molecule. This nucleophile can then attack the electrophilic carbon of a second equivalent of an α-halo ether in an intramolecular fashion, leading to the formation of a ring. While less common, this approach showcases the versatility of bromoethers in constructing complex cyclic architectures. Annulation reactions, which involve the formation of a new ring onto an existing system, can also be envisioned using similar strategies.

Precursor for the Synthesis of Polyfunctionalized Organic Molecules

In the intricate pathways of multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical strategy. organic-chemistry.org this compound serves as a valuable precursor for the introduction of the propoxymethyl (POM) group, a less common but effective protecting group for hydroxyl moieties. This function is analogous to the more frequently used methoxymethyl (MOM) and benzyloxymethyl (BOM) ethers. wikipedia.org

The propoxymethyl group offers a specific level of stability and reactivity, allowing for its selective removal under conditions that may not affect other protecting groups within a polyfunctionalized molecule. This orthogonality is a cornerstone of modern synthetic strategy, enabling chemists to navigate complex molecular architectures with precision. organic-chemistry.org

The reaction to form the propoxymethyl ether typically involves the deprotonation of an alcohol with a non-nucleophilic base, followed by a nucleophilic substitution reaction (SN2) with this compound.

Table 1: Comparison of Common Alkoxymethyl Protecting Groups

| Protecting Group | Abbreviation | Structure | Common Precursor | Typical Cleavage Conditions |

| Methoxymethyl | MOM | -CH₂OCH₃ | Chloromethyl methyl ether | Acidic hydrolysis (e.g., HCl in THF/water) |

| Benzyloxymethyl | BOM | -CH₂OCH₂Ph | Benzyl chloromethyl ether | Hydrogenolysis (e.g., H₂, Pd/C), acidic hydrolysis |

| Propoxymethyl | POM | -CH₂OCH₂CH₂CH₃ | This compound | Acidic hydrolysis (conditions can be tuned) |

The strategic application of the POM group allows for the masking of a hydroxyl group while other chemical transformations are carried out on different parts of the molecule. For instance, in the synthesis of a natural product with multiple hydroxyl groups of varying reactivity, the POM group could be used to protect a less hindered primary alcohol, while a more robust protecting group is used for a secondary or tertiary alcohol. Subsequent selective deprotection under specific acidic conditions would then reveal the primary alcohol for further reaction.

Application in Polymer Chemistry and Material Science (as a monomer or initiator precursor)

The reactivity of the carbon-bromine bond in this compound, activated by the adjacent oxygen atom, makes it a suitable candidate as an initiator for living cationic polymerization. wikipedia.org This type of polymerization allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (polydispersity), and complex architectures such as block copolymers and star polymers. libretexts.orgyoutube.com

In this role, the α-bromo ether can be activated by a Lewis acid, generating a carbocation that initiates the polymerization of a monomer. The equilibrium between the active (cationic) and dormant (covalent) species is a key feature of living cationic polymerization, which minimizes termination and chain transfer reactions. wikipedia.orglibretexts.org

The general initiation process can be depicted as follows:

Activation: The Lewis acid abstracts the bromide, generating a propoxymethyl cation.

Initiation: The carbocation adds to the first monomer unit, starting the polymer chain.

Propagation: The growing polymer chain adds more monomer units.

This method could be employed to synthesize a variety of polymers from monomers susceptible to cationic polymerization. The choice of monomer would determine the properties of the resulting polymer.

Table 2: Monomers Suitable for Cationic Polymerization

| Monomer Class | Examples | Resulting Polymer Properties |

| Vinyl ethers | Isobutyl vinyl ether, Ethyl vinyl ether | Flexible, soluble polymers with ether side chains |

| Styrenes | Styrene, p-Methoxystyrene | Rigid, thermoplastic polymers |

| Isobutylene | Isobutylene | Elastomeric, chemically resistant polymers |

The use of this compound as an initiator would result in a polymer chain with a propoxymethyl end-group. This functionality could be retained or potentially modified in subsequent post-polymerization reactions to tailor the final properties of the material. While specific research detailing the use of this compound in this capacity is not widespread, the principles of living cationic polymerization strongly suggest its potential as a valuable tool for the synthesis of advanced polymer materials. cmu.educmu.edursc.org

Theoretical and Computational Investigations on 1 Bromomethoxy Propane Reactivity and Structure

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 1-(Bromomethoxy)propane. These methods, particularly Density Functional Theory (DFT), provide insights into the electron distribution, which is key to predicting chemical behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO Gaps)

The Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It posits that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter. A small gap generally suggests high reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. wikipedia.org

For this compound, the HOMO would likely be localized on the oxygen and bromine atoms, which possess lone pairs of electrons. The LUMO is expected to be associated with the antibonding σ* orbital of the C-Br bond, given the electronegativity of bromine, making this bond susceptible to nucleophilic attack.

Table 1: Illustrative HOMO-LUMO Gap Data for Analogous Simple Ethers and Alkyl Halides

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Dimethyl ether | -11.0 | 4.2 | 15.2 |

| Methyl bromide | -10.5 | 1.5 | 12.0 |

| This compound (Hypothetical) | ~ -10.8 | ~ 1.8 | ~ 12.6 |

Note: The values for this compound are hypothetical and are included for illustrative purposes to show expected trends based on its constituent functional groups.

Electrostatic Potential Surface (EPS) Analysis for Reactivity Prediction

An Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors on the map represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas), while blue indicates regions of positive electrostatic potential (electron-poor areas). Green represents neutral or non-polar regions.

For this compound, an EPS analysis would be expected to show:

Negative Potential (Red): Around the oxygen atom due to its high electronegativity and lone pairs of electrons. This region would be susceptible to electrophilic attack.

Positive Potential (Blue): A region of positive potential, often referred to as a "sigma-hole," would be anticipated along the extension of the C-Br bond, on the bromine atom. This makes the bromine atom a potential site for nucleophilic interaction. The hydrogen atoms of the propyl and methoxy (B1213986) groups would also exhibit a lesser degree of positive potential.

This analysis is invaluable for predicting how this compound would interact with other molecules, for instance, in non-covalent interactions or as a precursor to a chemical reaction.

Reaction Mechanism Elucidation using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the pathways of chemical reactions. By modeling the energy of the system as a function of the positions of the atoms, DFT can map out the energetic landscape of a reaction, providing a detailed understanding of the mechanism.

Mapping Potential Energy Surfaces (PES) and Identifying Transition States

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of reacting molecules as a function of their geometry. Minima on the PES correspond to stable structures (reactants, intermediates, and products), while saddle points represent transition states—the highest energy point along the lowest energy path between a reactant and a product.

For a reaction involving this compound, such as a nucleophilic substitution at the carbon atom bonded to bromine, DFT calculations would be used to map the PES. This would involve systematically changing the geometry of the reacting system (e.g., the distance between the incoming nucleophile and the carbon atom, and the C-Br bond length) and calculating the energy at each point. The resulting surface would show the energy profile of the reaction, and the transition state structure could be precisely located and characterized.

Calculation of Activation Energies and Reaction Rates

The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. It represents the minimum energy required for the reaction to occur. DFT calculations provide a direct way to compute this value.

Once the structures and energies of the reactants and the transition state are determined, the activation energy can be calculated. This value can then be used in the Arrhenius equation or transition state theory to estimate the reaction rate constant. Theoretical calculations of activation energies are crucial for comparing the feasibility of different reaction pathways and for understanding the factors that influence reaction speed.

Table 2: Hypothetical Activation Energies for a Substitution Reaction of this compound

| Reaction Pathway | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

| SN2 with Cl- | C4H9OBr + Cl- | [Cl---C4H9O---Br]- | C4H9OCl + Br- | ~ 20-25 |

| SN1 (rate-limiting step) | C4H9OBr | [C4H9O...Br]‡ | C4H9O+ + Br- | ~ 30-35 |

Note: These are estimated values for illustrative purposes, as specific computational studies on this reaction are not available.

Conformational Analysis and Interconversion Pathways

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com These different arrangements are called conformers or rotamers. For a flexible molecule like this compound, numerous conformers exist, each with a different energy.

The relative energies of different conformers are influenced by factors such as steric hindrance (repulsion between bulky groups) and torsional strain (eclipsing interactions between bonds on adjacent atoms). Computational methods can be used to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them.

For this compound, rotations about the C-O and C-C bonds would lead to various staggered and eclipsed conformations. The most stable conformer would likely be one that minimizes steric repulsion between the bromine atom and the propyl group. Understanding the conformational landscape is important as the reactivity of a molecule can be dependent on its conformation.

Spectroscopic Property Prediction (e.g., NMR, IR Frequencies) and Validation

Predicted ¹H NMR Spectrum

The proton NMR (¹H NMR) spectrum of this compound is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and bromine atoms, which deshield the adjacent protons, causing them to resonate at a higher frequency (downfield).

Based on established principles of NMR spectroscopy, the predicted chemical shifts for the protons in this compound are detailed in the table below. The protons on the bromomethoxy group (-O-CH₂-Br) are expected to be the most downfield due to the combined electron-withdrawing effects of the oxygen and bromine atoms. The propyl group protons will show a decreasing chemical shift as their distance from the electronegative oxygen atom increases.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Splitting Pattern | Predicted Integration |

|---|---|---|---|

| -O-CH₂-Br | 5.5 - 5.8 | Singlet (s) | 2H |

| -O-CH₂-CH₂-CH₃ | 3.6 - 3.9 | Triplet (t) | 2H |

| -O-CH₂-CH₂-CH₃ | 1.6 - 1.9 | Sextet (sext) | 2H |

| -O-CH₂-CH₂-CH₃ | 0.9 - 1.2 | Triplet (t) | 3H |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon skeleton of the molecule. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by their electronic environment. The carbon atom in the bromomethoxy group is expected to be significantly deshielded and thus appear at a high chemical shift value. The carbon atoms of the propyl group will also show shifts influenced by the adjacent oxygen atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -O-CH₂-Br | 85 - 95 |

| -O-CH₂-CH₂-CH₃ | 70 - 80 |

| -O-CH₂-CH₂-CH₃ | 20 - 30 |

| -O-CH₂-CH₂-CH₃ | 10 - 15 |

Predicted IR Frequencies

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The predicted IR spectrum of this compound would show characteristic absorption bands for the C-O-C ether linkage, the C-Br bond, and the C-H bonds of the alkane structure.

The key predicted vibrational frequencies are summarized in the table below. The C-O-C stretching vibration is typically a strong and prominent band in the fingerprint region. The C-Br stretching frequency is expected to appear at a lower wavenumber.

| Bond | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkane) | Stretching | 2850 - 3000 | Strong |

| C-O-C (ether) | Stretching | 1050 - 1150 | Strong |

| C-Br | Stretching | 500 - 600 | Medium to Strong |

Validation

While these computational predictions provide a robust hypothesis for the spectroscopic profile of this compound, experimental validation is crucial. The synthesis and subsequent spectroscopic analysis of this compound using NMR and IR techniques would be required to confirm and refine these theoretical values. A comparison of the experimental spectra with the predicted data would serve as a powerful tool for structural verification. Discrepancies between the predicted and observed spectra could also lead to further computational investigations to refine the theoretical models and account for factors such as conformational isomers or solvent effects.

Advanced Analytical Methodologies for the Characterization and In Situ Monitoring of 1 Bromomethoxy Propane Reactions

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

NMR spectroscopy is an indispensable tool for the structural determination of 1-(bromomethoxy)propane. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete structural map can be assembled.

Proton NMR provides detailed information about the hydrogen atoms within the molecule, including their chemical environment, quantity, and proximity to other protons. The structure of this compound (Br-CH₂-O-CH₂-CH₂-CH₃) suggests four distinct proton environments.

The expected ¹H NMR spectrum would exhibit signals corresponding to the bromomethyl group (Br-CH₂-), the adjacent methyleneoxy group (-O-CH₂-), the subsequent methylene (B1212753) group (-CH₂-), and the terminal methyl group (-CH₃). The electronegativity of the bromine and oxygen atoms significantly influences the chemical shifts of nearby protons, causing them to appear further downfield (at a higher ppm value).

-CH₂Br (a): The protons on the carbon attached to the bromine are expected to be significantly deshielded, appearing as a singlet around 5.5-5.8 ppm.

-OCH₂- (b): The protons on the carbon adjacent to the oxygen atom would appear as a triplet, shifted downfield by the oxygen's electronegativity.

-CH₂- (c): These protons are adjacent to two other proton groups, leading to a more complex splitting pattern, likely a sextet.

-CH₃ (d): The terminal methyl protons are the most shielded and would appear furthest upfield as a triplet.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| a (-CH₂Br) | 5.65 | Singlet (s) | 2H |

| b (-OCH₂-) | 3.55 | Triplet (t) | 2H |

| c (-CH₂-) | 1.65 | Sextet (sext) | 2H |

| d (-CH₃) | 0.95 | Triplet (t) | 3H |

In ¹³C NMR spectroscopy, each unique carbon atom in the molecule produces a distinct signal. For this compound, four separate signals are expected in a proton-decoupled spectrum. The chemical shifts are heavily influenced by the electronegativity of the attached atoms (Br and O).

C1 (-CH₂Br): This carbon is bonded to a highly electronegative bromine atom, causing its signal to appear downfield.

C2 (-OCH₂-): This carbon is attached to an oxygen atom, which also causes a significant downfield shift.

C3 (-CH₂-): This carbon is less affected by electronegative atoms and will appear in the typical alkane region.

C4 (-CH₃): The terminal methyl carbon is the most shielded and will have the lowest chemical shift.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₂Br) | 80-85 |

| C2 (-OCH₂-) | 70-75 |

| C3 (-CH₂-) | 20-25 |

| C4 (-CH₃) | 10-15 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, a COSY spectrum would show a cross-peak between the signals for the protons at positions b (-OCH₂-) and c (-CH₂-), and another cross-peak between protons at c (-CH₂-) and d (-CH₃). The protons at a (-CH₂Br) would not show any cross-peaks, confirming they are isolated from the propyl chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon signal based on the already assigned proton signals. For example, the proton signal at ~3.55 ppm (b ) would show a correlation to the carbon signal at ~70-75 ppm (C2 ).

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule. The molecular formula for this compound is C₄H₉BrO. Due to the presence of two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, the mass spectrum will show two molecular ion peaks (M⁺ and M+2) of almost equal intensity.

Predicted HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C₄H₉⁷⁹BrO]⁺ | ⁷⁹Br | 151.98368 |

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a specific ion (a precursor ion) and causing it to fragment, followed by analysis of the resulting fragment ions (product ions). This provides detailed structural information. The fragmentation of the this compound molecular ion is expected to proceed through several key pathways.

Alpha-Cleavage: The bond adjacent to the ether oxygen is a common point of cleavage. This can result in the loss of a propyl radical to form a stable oxonium ion, or the loss of a bromomethyl radical.

Loss of Bromine: Cleavage of the C-Br bond, which is relatively weak, would lead to the loss of a bromine radical.

Loss of HBr: Elimination of a molecule of hydrogen bromide is another possible fragmentation pathway.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|---|

| 123 | 125 | [CH₂O-C₃H₇]⁺ | Loss of Br radical |

| 109 | 111 | [CH₂Br]⁺ | Cleavage of the C-O bond |

| 73 | 73 | [O-C₃H₇]⁺ | Loss of CH₂Br radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized for the identification of functional groups and for detailed vibrational analysis of molecules like this compound. These methods provide a molecular fingerprint by probing the vibrational modes of a molecule.

In the analysis of this compound, IR spectroscopy is particularly sensitive to the vibrations of polar bonds. The presence of the C-O-C ether linkage and the C-Br bond results in characteristic absorption bands. The C-O-C stretching vibrations are typically observed in the region of 1250-1000 cm⁻¹. Specifically, an asymmetric C-O-C stretching band is expected to be strong and prominent. The C-H stretching vibrations of the propyl and methoxy (B1213986) groups will appear in the 2975-2845 cm⁻¹ region. docbrown.info The C-H bending or deformation vibrations can be observed between 1480 and 1270 cm⁻¹. docbrown.info A key feature in the IR spectrum is the C-Br stretching vibration, which is expected to produce a strong absorption band in the lower frequency "fingerprint" region, typically between 750 and 500 cm⁻¹. docbrown.infodocbrown.info The absence of other characteristic functional group bands, such as a broad O-H stretch around 3300 cm⁻¹ or a sharp C=O stretch around 1700 cm⁻¹, can confirm the purity of the compound. docbrown.info

Raman spectroscopy, which relies on the change in polarizability of a bond during vibration, serves as a complementary technique to IR. While IR is strong for polar functional groups, Raman is often more sensitive to non-polar bonds and symmetric vibrations. For this compound, the C-C and C-Br bonds would be expected to produce distinct Raman signals. The symmetric C-O-C stretch may also be more prominent in the Raman spectrum compared to the IR spectrum. The combination of both IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in unambiguous identification and structural characterization. mdpi.com

The precise frequencies of these vibrational modes can be influenced by the molecular environment and conformational isomers. Computational chemistry methods can be employed to predict the vibrational spectra, which can then be compared with experimental data for a more detailed analysis. researchgate.net

Table 6.3.1: Expected Infrared and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) | Notes |

|---|---|---|---|---|

| C-H Stretching | 2845 - 2975 | Strong | Medium-Strong | From propyl and methoxy groups. docbrown.infodocbrown.info |

| C-H Bending/Deformation | 1270 - 1480 | Medium | Medium | Complex vibrations from CH₂, CH₃ groups. docbrown.info |

| C-O-C Asymmetric Stretch | 1100 - 1250 | Strong | Weak | Characteristic of the ether linkage. |

| C-O-C Symmetric Stretch | 1000 - 1100 | Medium-Weak | Strong | More prominent in Raman spectra. |

| C-Br Stretching | 500 - 750 | Strong | Strong | Found in the fingerprint region. docbrown.infodocbrown.info |

Chromatographic Techniques for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated from other components in a mixture as it passes through a capillary column containing a stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification.

Following separation by GC, the eluted components are introduced into a mass spectrometer. The mass spectrometer ionizes the molecules, typically through electron ionization (EI), causing them to fragment into a pattern of charged ions. This fragmentation pattern is unique to the molecule's structure and serves as a "molecular fingerprint."

For this compound, the parent molecular ion peak [M]⁺ would be expected. A key feature would be the presence of two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). docbrown.info Common fragmentation pathways would likely involve the cleavage of the weakest bonds. The C-Br bond is relatively weak, so a prominent fragment corresponding to the loss of a bromine radical ([M-Br]⁺) would be anticipated. docbrown.info Another likely fragmentation would be the cleavage of the C-O bonds, leading to ions such as [CH₂OBr]⁺ or [C₃H₇]⁺ (propyl cation), the latter of which is often a stable and abundant fragment for propyl-containing compounds. docbrown.info The m/z 43 ion ([C₃H₇]⁺) is often the base peak in the mass spectra of n-propyl bromides. docbrown.info

Table 6.4.1.1: Predicted Key Mass Fragments for this compound in GC-MS (EI)

| m/z Value | Possible Ion Fragment | Description |

|---|---|---|

| 154/156 | [C₄H₉BrO]⁺ | Molecular ion peak (M⁺, M+2⁺) showing the characteristic 1:1 bromine isotope pattern. |

| 75 | [C₃H₇O]⁺ | Fragment resulting from C-O bond cleavage and loss of CH₂Br. |

| 123/125 | [CH₂OBr]⁺ | Fragment from cleavage of the propyl group. |

| 43 | [C₃H₇]⁺ | Propyl cation, potentially the base peak due to its stability. docbrown.info |

| 79/81 | [Br]⁺ | Bromine ion, though less common for the charge to be retained by the halogen. docbrown.info |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds that may not be suitable for GC due to low volatility or thermal instability. For a relatively non-polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most common mode. libretexts.org

In RP-HPLC, the stationary phase is non-polar (e.g., C18 or C8 silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. sielc.com this compound would be retained on the non-polar column and then eluted by the organic mobile phase. The retention time is dependent on the compound's hydrophobicity; more non-polar compounds are retained longer.

Detection in HPLC for a compound like this compound, which lacks a strong chromophore, can be challenging. A UV detector set at a low wavelength (e.g., 210 nm) might be used, although sensitivity may be limited. sielc.com More advanced detectors such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) could provide better sensitivity and specificity.

HPLC is particularly useful for monitoring reaction progress where starting materials, intermediates, and products have different polarities. For instance, in a reaction where this compound is converted to a more polar alcohol or a less polar ether, the change in retention time can be used to track the consumption of the reactant and the formation of the product. dtic.mil

Table 6.4.2.1: Typical HPLC Parameters for Analysis of Alkyl Halides

| Parameter | Typical Setting | Rationale/Notes |

|---|---|---|

| Column | Reversed-Phase C18 or C8, 4.6 x 150 mm, 5 µm | Standard for non-polar to moderately polar analytes. sielc.com |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water | The organic solvent percentage is optimized to achieve good resolution and reasonable run times. sielc.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | Low UV wavelength is necessary due to the lack of a strong chromophore. MS offers higher sensitivity and structural information. sielc.com |

| Injection Volume | 5 - 20 µL | Dependent on sample concentration and column dimensions. |

X-ray Crystallography for Definitive Solid-State Structure Determination (if crystalline derivatives are obtained)

While this compound is a liquid at room temperature, X-ray crystallography remains a crucial analytical technique for the definitive determination of the three-dimensional atomic arrangement of its solid derivatives. Should a reaction involving this compound yield a crystalline product, single-crystal X-ray diffraction can provide unambiguous information about its molecular structure, including bond lengths, bond angles, and stereochemistry.

The technique involves directing a beam of X-rays onto a single, well-ordered crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be precisely determined.

For derivatives of this compound, X-ray crystallography would be invaluable for:

Confirming Connectivity: Unambiguously establishing the bonding arrangement in complex reaction products.

Determining Stereochemistry: Ascertaining the absolute configuration of chiral centers, if any are formed during a reaction.

Analyzing Conformation: Revealing the preferred three-dimensional shape (conformation) of the molecule in the solid state.

Investigating Intermolecular Interactions: Providing insight into how molecules pack together in the crystal lattice, revealing non-covalent interactions such as hydrogen bonds or halogen bonds (C-Br···X). mdpi.com

The presence of the bromine atom is particularly advantageous for X-ray crystallography. As a heavy atom, it scatters X-rays strongly, which can simplify the process of solving the crystal structure, particularly in determining the phase of the diffracted X-rays. semanticscholar.org The structural data obtained from X-ray crystallography is considered the "gold standard" for molecular structure determination and is often used to validate the structures proposed by other spectroscopic methods. mdpi.com

Table 6.5.1: Information Obtainable from X-ray Crystallography of a Crystalline Derivative

| Parameter | Description | Significance |

|---|---|---|

| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal. | Fundamental property of the crystalline solid. |

| Space Group | The set of symmetry operations that describe the arrangement of molecules in the crystal. | Provides information about the symmetry of the molecule and its packing. |

| Atomic Coordinates | The precise x, y, z coordinates of each atom within the unit cell. | Defines the complete 3D structure of the molecule. |

| Bond Lengths & Angles | Calculated distances between bonded atoms and angles between bonds. | Provides fundamental geometric information about the molecule's structure and bonding. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the molecule's shape and the orientation of its functional groups. |

| Intermolecular Interactions | Distances and geometries of non-covalent contacts between molecules. | Explains the forces holding the crystal together and influences physical properties. mdpi.com |

Q & A

What are the recommended laboratory safety protocols for handling 1-(Bromomethoxy)propane to minimize exposure risks?

Level: Basic

Methodological Answer:

To mitigate exposure risks, adhere to OSHA and EPA guidelines:

- Ventilation: Ensure local exhaust ventilation and avoid aerosol formation during handling .

- Personal Protective Equipment (PPE): Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved respirators) is mandatory if air monitoring exceeds PAC-1 (0.3 ppm) .

- Spill Management: Absorb spills with inert materials (e.g., silica gel) and dispose of contaminated waste per EPA regulations (Section 13 of safety data sheets) .

- Storage: Store in sealed containers in cool, dry, well-ventilated areas away from ignition sources .

How can researchers design synthetic routes for this compound that optimize yield and purity?

Level: Advanced

Methodological Answer:

Key strategies include:

- Substitution Reactions: Use propane-1-ol derivatives with brominating agents (e.g., PBr₃ or HBr) under controlled anhydrous conditions to minimize side products like elimination (cyclopropene formation) .

- Solvent Selection: Polar aprotic solvents (e.g., DCM) enhance reaction efficiency by stabilizing intermediates .

- Purification: Employ fractional distillation or column chromatography to isolate the target compound from byproducts (e.g., 1,1-dibromo derivatives) .

- Analytical Validation: Confirm purity via GC-MS or NMR, referencing EPA/ECHA spectral databases to resolve structural ambiguities .

What analytical techniques are most effective for characterizing the purity and structure of this compound?

Level: Basic

Methodological Answer:

- Chromatography: Gas chromatography (GC) with flame ionization detection (FID) quantifies purity, while HPLC-MS identifies trace impurities .

- Spectroscopy: ¹H/¹³C NMR (in CDCl₃) confirms molecular structure by resolving methoxy (-OCH₃) and bromomethoxy (-BrOCH₂) signals. Compare with PubChem reference spectra .

- Elemental Analysis: Validate bromine content via combustion analysis or X-ray fluorescence (XRF) .

How should conflicting data on the toxicity of this compound be addressed in risk assessment during experimental design?

Level: Advanced

Methodological Answer:

- Systematic Review: Follow EPA’s data quality criteria (e.g., study relevance, reliability) to prioritize peer-reviewed toxicological studies over gray literature .

- Dose-Response Analysis: Compare NOAEL/LOAEL values from in vivo studies (e.g., ATSDR’s 2016 profile) to establish safe exposure thresholds .

- Triangulation: Cross-validate findings using in vitro assays (e.g., Ames test for mutagenicity) and epidemiological data (if available) .

- Uncertainty Factors: Apply 10-fold safety margins for interspecies and intraspecies variability in risk calculations .

What are the key considerations for storage and disposal of this compound in academic research settings?

Level: Basic

Methodological Answer:

- Storage: Keep in amber glass containers under inert gas (N₂/Ar) to prevent photolytic or oxidative degradation. Segregate from incompatible substances (e.g., strong bases) .

- Disposal: Treat as halogenated waste. Incinerate in EPA-approved facilities with scrubbers to neutralize HBr emissions .

- Documentation: Maintain logs per RCRA guidelines, including quantities used, disposal dates, and contractor details .

In what ways can this compound act as an intermediate in complex organic syntheses?

Level: Advanced

Methodological Answer:

- Ether Coupling: React with Grignard reagents or organozinc compounds to form asymmetric ethers, leveraging its bromomethoxy group as a leaving group .

- Cross-Coupling Catalysis: Use Pd-catalyzed Suzuki-Miyaura reactions to introduce methoxy-substituted aryl groups into target molecules .

- Protecting Groups: Temporarily protect hydroxyl groups in carbohydrate chemistry, followed by deprotection under mild acidic conditions .

How can researchers mitigate discrepancies in reported reaction kinetics for this compound?

Level: Advanced

Methodological Answer:

- Control Variables: Standardize solvent polarity, temperature (±0.5°C), and catalyst loading (e.g., 1 mol% Pd(PPh₃)₄) across experiments .

- Kinetic Modeling: Apply Arrhenius or Eyring equations to reconcile rate constants from disparate studies, accounting for solvent effects .

- Collaborative Validation: Share datasets via platforms like EPA’s CompTox Chemicals Dashboard to benchmark results against published workflows .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.